molecular formula C5H10O6 B1209629 PLGA (poly(lactic-co-glycolic acid)) CAS No. 34346-01-5

PLGA (poly(lactic-co-glycolic acid))

Cat. No. B1209629
CAS RN: 34346-01-5
M. Wt: 166.13 g/mol
InChI Key: XBBVURRQGJPTHH-UHFFFAOYSA-N
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Description

PLGA, or poly(lactic-co-glycolic acid), is a copolymer used in various FDA-approved therapeutic devices due to its biodegradability and biocompatibility . It’s synthesized through ring-opening co-polymerization of two different monomers, the cyclic dimers of glycolic acid and lactic acid . The ratio of lactide to glycolide used for the polymerization determines the different forms of PLGA .


Synthesis Analysis

PLGA is synthesized by means of ring-opening co-polymerization of two different monomers, the cyclic dimers of glycolic acid and lactic acid . Common catalysts used in the preparation of this polymer include tin (II) 2-ethylhexanoate, tin (II) alkoxides, or aluminum isopropoxide .


Molecular Structure Analysis

During polymerization, successive monomeric units of glycolic or lactic acid are linked together in PLGA by ester linkages, yielding a linear, aliphatic polyester as a product .


Chemical Reactions Analysis

PLGA degrades by hydrolysis of its ester linkages in the presence of water . The time required for degradation of PLGA is related to the monomers’ ratio used in production: the higher the content of glycolide units, the lower the time required for degradation as compared to predominantly lactide materials .


Physical And Chemical Properties Analysis

The crystallinity of PLGAs will vary from fully amorphous to fully crystalline depending on block structure and molar ratio . PLGAs typically show a glass transition temperature in the range of 40-60 °C . PLGA can be dissolved by a wide range of solvents, depending on composition .

Scientific Research Applications

PLGA (poly(lactic-co-glycolic acid)) is a copolymer which is used in a host of Food and Drug Administration (FDA) approved therapeutic devices, owing to its biodegradability and biocompatibility . It is synthesized by means of ring-opening co-polymerization of two different monomers, the cyclic dimers (1,4-dioxane-2,5-diones) of glycolic acid and lactic acid .

  • Bone Tissue Engineering

    • PLGA has attracted considerable interest as a base material for biomedical applications due to its biocompatibility, tailored biodegradation rate, potential to modify surface properties to provide better interaction with biological materials, and suitability for export to countries and cultures where implantation of animal-derived products is unpopular .
    • In bone tissue engineering, PLGA-based materials are used for the design of synthetic bone substitutes, called scaffolds, which are a promising alternative to the use of allografts, autografts, and xenografts .
    • The manufacturing of PLGA-based materials with suitable properties and shapes for specific biomedical applications is a scientific challenge. Current innovative techniques for scaffolds and material manufacturing are opening the way to prepare biomimetic PLGA substrates able to modulate cell interaction for improved substitution, restoration, or enhancement of bone tissue function .
  • Drug Delivery Systems

    • PLGA is physically strong and highly biocompatible and has been extensively studied as delivery vehicles of drugs, proteins, and macromolecules such as DNA and RNA .
    • PLGA has a wide range of erosion times and mechanical properties that can be modified .
    • Various nano and microparticulates are fabricated using PLGA for the preparation of safe and effective vaccine, drug and gene delivery systems .
  • Anti-Cancer Drug Delivery

    • PLGA has been widely used for the delivery of anti-cancer agents .
    • The biocompatible and biodegradable properties of PLGA make it suitable for the preparation of various therapeutic devices including tissue grafts, surgical sutures, and bone .
    • The use of PLGA in drug delivery systems allows for a controlled and sustained release of drugs, improving the effectiveness of the treatment and reducing side effects .
  • Anti-Inflammatory Drug Delivery

    • Similar to its use in cancer treatment, PLGA is also used for the delivery of anti-inflammatory drugs .
    • The controlled and sustained release of these drugs can help manage chronic inflammatory conditions over a longer period, reducing the frequency of drug administration .
  • Vaccine Delivery

    • PLGA has been used for the preparation of safe and effective vaccine delivery systems .
    • The use of PLGA in vaccine delivery can enhance the immune response by providing a sustained release of the antigen, thus potentially improving the effectiveness of the vaccine .
  • Gene Delivery

    • PLGA has been studied as a delivery vehicle for macromolecules such as DNA and RNA .
    • This application is particularly relevant in the field of gene therapy, where PLGA can be used to deliver therapeutic genes to target cells .
  • Wound Healing

    • PLGA has been used in the development of wound dressings and sutures due to its biocompatibility and biodegradability .
    • The controlled release of therapeutic agents from PLGA-based dressings can promote wound healing and reduce infection .
  • Tissue Engineering

    • PLGA is used in tissue engineering for the development of scaffolds .
    • These scaffolds provide a temporary matrix for cell attachment and tissue development .
  • Nerve Regeneration

    • PLGA has been used in nerve regeneration research .
    • PLGA-based nerve guides have been developed to aid in the repair and regeneration of damaged nerves .
  • Cardiovascular Devices

    • PLGA is used in the development of cardiovascular devices such as stents .
    • The biodegradable nature of PLGA allows these devices to gradually dissolve over time, reducing the risk of long-term complications .
  • Ophthalmic Applications

    • PLGA is used in ophthalmic applications for the controlled release of drugs .
    • This can improve the effectiveness of treatments for conditions such as glaucoma and age-related macular degeneration .
  • Orthopedic Devices

    • PLGA is used in the development of orthopedic devices such as screws and pins .
    • These devices can provide temporary support to damaged bones and joints, and gradually dissolve as the body heals .

Future Directions

PLGA-based delivery systems show promises of releasing different drugs, proteins and nucleic acids in a stable and controlled manner and greatly ameliorating their therapeutic efficacy . In addition, advancement in surface modification and targeting of nanoparticles has extended the scope of their utility .

properties

IUPAC Name

2-hydroxyacetic acid;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.C2H4O3/c1-2(4)3(5)6;3-1-2(4)5/h2,4H,1H3,(H,5,6);3H,1H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBVURRQGJPTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1000703-30-9, 34346-01-5
Record name Propanoic acid, 2-hydroxy-, polymer with 2-hydroxyacetic acid, block
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000703-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(lactic-co-glycolic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34346-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00934750
Record name Hydroxyacetic acid--2-hydroxypropanoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resomer RG 502H

CAS RN

153439-97-5
Record name Hydroxyacetic acid--2-hydroxypropanoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1161 g (10 mols) of glycolide and 1441 g (10 mols) of L-lactide were placed in a glass reactor, and 10 ml of a toluene solution containing 0.26 g of stannous octoate and 9.0 g of lauryl alcohol were added to the reactor. Afterward, deaeration was carried out for 2 hours under reduced pressure, and the atmosphere in the reactor was then replaced with a nitrogen gas. This mixture was heated at 220° C. for 2 hours with stirring under the nitrogen atmosphere. While the temperature was maintained as it was, the deaeration was slowly preformed by means of a vacuum pump through an exhaust pipe to reduce the pressure in the reactor to 3 mm Hg. One hour after the start of the deaeration, the monomers and low-molecular substances were not extracted any more, and the interior of the reactor was replaced with nitrogen and a resultant glycolic acid-lactic acid copolymer (hereinafter referred to as "PLGA") was then taken out.
Quantity
1161 g
Type
reactant
Reaction Step One
Quantity
1441 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 160 g (1.5 mol) of 85% lactic acid aqueous solution was added 38 g (0.5 mol) of glycolic acid and the mixture was subjected to heating under reduced pressure in nitrogen gas stream at 100° to 150° C./350 to 30 mmHg stepwise for 6 hours with removing distilled water, and then the resultant was subjected to a condensation reaction at 175° C./6 to 5 mmHg for 36 hours to give lactic acid-glycolic acid copolymer [monomer ratio: 75/25 (on a weight basis), average molecular weight: 14000, glass transition temperature: about 40 to 45° C⟧
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 160 g of 85% aqueous lactic acid solution and 38 g of glycolic acid was added 17.4 g of acid clay and the mixture was heated in a nitrogen atmosphere for 6 hours while increasing the temperature and degree of pressure reduction stepwise in a manner such that the inside temperature and pressure were initially 105° C. and 350 mmHg, respectively, and finally 150° C. and 30 mmHg, respectively and while removing the water distilled. Thereafter, the inside pressure was reduced to 3 mmHg and heating was conducted for 36 hours while maintaining the inside temperature at 175° C. The reaction mixture was cooled to room temperature, 400 ml of methylene chloride was added, the resulting mixture was stirred for dissolution of the polymerization product, the acid clay was then filtered off, and the filtrate was concentrated to dryness to give a white lactic acid-glycolic acid copolymer.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
17.4 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Polymerization and post-treatment were performed in the same manner as in Polymer Preparation Example 1 except that a mixture of 196 g of glycolide and 4 g of L-(-)-lactide (product of Tokyo Kasei Kogyo Co., Ltd.) was used in place of 200 g of glycolide, thereby obtaining a glycolic acid-lactic acid copolymer [Polymer (P-2)]. The same process was conducted repeatedly to prepare a necessary amount of Polymer (P-2).
Quantity
196 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PLGA (poly(lactic-co-glycolic acid))
Reactant of Route 2
PLGA (poly(lactic-co-glycolic acid))
Reactant of Route 3
PLGA (poly(lactic-co-glycolic acid))
Reactant of Route 4
PLGA (poly(lactic-co-glycolic acid))
Reactant of Route 5
PLGA (poly(lactic-co-glycolic acid))
Reactant of Route 6
PLGA (poly(lactic-co-glycolic acid))

Citations

For This Compound
9,560
Citations
W Huang, C Zhang - Biotechnology journal, 2018 - Wiley Online Library
Polymeric nanoparticles (PNPs) are promising drug carriers in cancer treatment. Size of the particles has a significant impact on drug loading, in vivo distribution, extravasation, …
Number of citations: 152 onlinelibrary.wiley.com
P Bonelli, FM Tuccillo, A Federico… - International journal …, 2012 - Taylor & Francis
Purpose Epidemiological, clinical, and laboratory studies have suggested that ibuprofen, a commonly used nonsteroidal anti-inflammatory drug, inhibits the promotion and proliferation …
Number of citations: 34 www.tandfonline.com
MJR Virlan, D Miricescu, A Totan, M Greabu… - Journal of …, 2015 - hindawi.com
Poly(lactic-co-glycolic acid) or PLGA is a biodegradable polymer used in a wide range of medical applications. Specifically PLGA materials are also developed for the dental field in the …
Number of citations: 70 www.hindawi.com
GC De Ruiter, RJ Spinner, MJA Malessy, MJ Moore… - Neurosurgery, 2008 - ncbi.nlm.nih.gov
Objective Accuracy of motor axon regeneration becomes an important issue in the development of a nerve tube for motor nerve repair. Dispersion of regeneration across the nerve tube …
Number of citations: 122 www.ncbi.nlm.nih.gov
F Sharifiaghdas, M Naji, R Sarhangnejad… - Urology …, 2014 - academia.edu
Purpose: To compare human urothelial and smooth muscle cells attachment and proliferation using three different matrices; poly lactic-co-glycolic acid (PLGA), PLGA/collagen and …
Number of citations: 17 www.academia.edu
H Liu, EB Slamovich, TJ Webster - International journal of …, 2006 - Taylor & Francis
In the last 10 years, biodegradable aliphatic polyesters, such as poly(lactic-co-glycolic acid) (PLGA), have attracted increasing attention for their use as scaffold materials in bone tissue …
Number of citations: 260 www.tandfonline.com
DX Wang, Y He, L Bi, ZH Qu, JW Zou… - International Journal …, 2013 - Taylor & Francis
Purpose Poly(lactic-co-glycolic acid) (PLGA) is excellent as a scaffolding matrix due to feasibility of processing and tunable biodegradability, yet the virgin scaffolds lack …
Number of citations: 97 www.tandfonline.com
S Alkahtani, S Alarifi, G Albasher… - … Medicine and Cellular …, 2021 - hindawi.com
Despite recent advancements in cisplatin (cis-diamminedichloroplatinum II) and other platinum-based chemotherapeutic drugs for treating solid tumors, their uses are limited by either in …
Number of citations: 6 www.hindawi.com
C da Silva Bitencourt, LB da Silva, PAT Pereira… - Colloids and Surfaces B …, 2015 - Elsevier
Microencapsulation of bioactive molecules for modulating the immune response during infectious or inflammatory events is a promising approach, since microspheres (MS) protect …
Number of citations: 27 www.sciencedirect.com
X Zhang, L Zhao, G Zhai, J Ji, A Liu - Medical Science Monitor …, 2019 - ncbi.nlm.nih.gov
Background This study aimed to prepare doxorubicin-and tetrahydrocurcumin-loaded and transferrin-modified PEG-PLGA nanoparticles (Tf-NPs-DOX-THC) for enhanced and …
Number of citations: 25 www.ncbi.nlm.nih.gov

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